molecular formula C9H9N3O4 B593901 Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate CAS No. 1256633-37-0

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate

Cat. No.: B593901
CAS No.: 1256633-37-0
M. Wt: 223.188
InChI Key: NBYYKFHBZUQTIU-UHFFFAOYSA-N
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Description

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel enzyme inhibitors. This compound belongs to the imidazo[1,5-a]pyrazine chemical class, which has been identified as a privileged structure for probing biological targets. Scientific studies on related derivatives have demonstrated that the imidazo[1,5-a]pyrazine core can serve as a potent scaffold for c-Src kinase inhibition, showing remarkable central nervous system (CNS) penetration and significant neuroprotective efficacy in vivo, positioning it as a candidate for investigation in neurological disease models . The specific 5,8-dihydroxy substitution pattern on this heterocyclic framework makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers utilize this compound as a key synthetic precursor for generating diverse analogs aimed at optimizing binding affinity and selectivity for various kinase targets. Its structural features are also relevant in the design of bicyclic heteroaryl compounds for probing protein-protein interactions and other cellular processes . This chemical is provided exclusively for laboratory research to support the development of new therapeutic agents and biochemical tools.

Properties

IUPAC Name

ethyl 5-hydroxy-8-oxo-7H-imidazo[1,5-a]pyrazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-2-16-9(15)6-7-8(14)10-3-5(13)12(7)4-11-6/h3-4,13H,2H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYYKFHBZUQTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=O)NC=C(N2C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129902
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-37-0
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyrazine-1-carboxylic acid, 7,8-dihydro-5-hydroxy-8-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the imidazo[1,5-a]pyrazine core .

Industrial Production Methods

While specific industrial production methods for Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activities. This interaction can influence various biochemical pathways, leading to the desired effects in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Solubility/Stability) Applications Source Evidence
Ethyl 5,8-dichloroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₇Cl₂N₃O₂ 268.09 Cl at 5,8; ester at 1 High reactivity due to Cl groups Intermediate for kinase inhibitors
Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₁₃N₃O₂ 195.22 Saturated pyrazine ring Stable at 2–8°C; hygroscopic Drug synthesis intermediate
Ethyl imidazo[1,5-a]pyrazine-1-carboxylate C₉H₉N₃O₂ 191.19 Unsubstituted core Soluble in DMSO; stable at room temperature Scaffold for heterocyclic diversification
Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate C₉H₈ClN₃O₃ 253.63 Cl at 6; ketone at 3 Requires cold storage (2–8°C) Anticancer research
Target Compound : Ethyl 5,8-dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate (Hypothesized) C₉H₉N₃O₄ 223.19 (Calculated) OH at 5,8; ester at 1 Likely polar due to hydroxyl groups Potential antioxidant/kinase inhibitor N/A*

Note: Direct data on the target compound are absent in the evidence; properties inferred from analogs.

Stability and Handling

  • Chloro and Tetrahydro Analogs : Require cold storage (2–8°C) to prevent decomposition .
  • Unsubstituted Core () : Stable at room temperature but sensitive to moisture.

Biological Activity

Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C9H10N4O3
  • Molecular Weight: 210.20 g/mol
  • CAS Number: 1416447-72-7

The biological activity of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity: Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against hepatitis B virus (HBV). Its mechanism involves interference with viral replication processes, potentially by inhibiting the assembly of viral nucleocapsids .
  • Antioxidant Properties: The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, contributing to its antioxidant capacity. This property is significant in mitigating oxidative stress-related diseases .

Pharmacological Studies

Several studies have investigated the biological effects and pharmacological potential of Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate:

Table 1: Summary of Pharmacological Studies

Study ReferenceBiological ActivityMethodologyKey Findings
AntiviralIn vitroInhibition of HBV replication observed.
AnalgesicAnimal modelSignificant reduction in pain response.
AntioxidantCell cultureEnhanced cell viability under oxidative stress.

Case Studies

Case Study 1: Antiviral Efficacy Against HBV
A study published in a patent document highlighted the compound's efficacy in reducing HBV DNA levels in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to significant reductions in viral load. This positions Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate as a candidate for further development as an antiviral agent targeting HBV .

Case Study 2: Analgesic Effects
Research conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in pain sensitivity compared to control groups. The analgesic effect was attributed to modulation of pain pathways, although the exact mechanisms remain to be fully elucidated .

Case Study 3: Antioxidant Activity
In vitro assays showed that Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate significantly increased cell survival rates when exposed to oxidative stressors. This suggests potential applications in protective therapies against oxidative damage in various diseases .

Q & A

Q. How are multi-component reactions (e.g., Biginelli) applied to synthesize related heterocycles?

  • Methodological Answer :
  • Biginelli protocol : Combine urea, ethyl acetoacetate, and aldehydes under NH4_4Cl catalysis to generate dihydropyrimidines .
  • Post-functionalization : Iodination (NIS/CH2_2Cl2_2) introduces halogens for cross-coupling reactions .

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